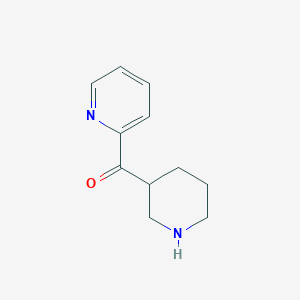
Piperidin-3-yl(pyridin-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-3-yl(pyridin-2-yl)methanone is a compound that belongs to the class of organic compounds known as phenylpiperidines . It has an empirical formula of C11H14N2O and a molecular weight of 190.24 .
Physical And Chemical Properties Analysis
Piperidin-3-yl(pyridin-2-yl)methanone is a solid compound . Its SMILES string is O=C(C1CNCCC1)C2=CC=CC=N2 .Mécanisme D'action
Piperidin-3-yl(pyridin-2-yl)methanone has been found to inhibit the activity of several enzymes, including protein kinase C and phosphodiesterase. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II.
Biochemical and Physiological Effects:
Piperidin-3-yl(pyridin-2-yl)methanone has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including protein kinase C and phosphodiesterase. Piperidin-3-yl(pyridin-2-yl)methanone has also been found to have anti-inflammatory properties and has been tested in animal models of inflammation. Additionally, Piperidin-3-yl(pyridin-2-yl)methanone has been found to inhibit the growth of cancer cells and has been tested in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Piperidin-3-yl(pyridin-2-yl)methanone is its potential as a lead compound for the development of new drugs. Piperidin-3-yl(pyridin-2-yl)methanone has been found to have several biochemical and physiological effects, making it a promising candidate for drug development. However, one of the limitations of Piperidin-3-yl(pyridin-2-yl)methanone is its low solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the research on Piperidin-3-yl(pyridin-2-yl)methanone. One of the most significant directions is the development of new drugs based on Piperidin-3-yl(pyridin-2-yl)methanone. Piperidin-3-yl(pyridin-2-yl)methanone has been found to have potential as a lead compound for the development of new drugs, and further research is needed to explore this potential. Additionally, further research is needed to explore the mechanism of action of Piperidin-3-yl(pyridin-2-yl)methanone and its potential applications in various fields.
Méthodes De Synthèse
Piperidin-3-yl(pyridin-2-yl)methanone can be synthesized using various methods, including the reaction of 2-pyridinecarboxylic acid with 3-piperidinone in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2-chloropyridine with piperidine-3-carboxaldehyde in the presence of a palladium catalyst. Piperidin-3-yl(pyridin-2-yl)methanone can also be synthesized using the reaction of 2-pyridinecarboxaldehyde with piperidine-3-carboxaldehyde in the presence of a base.
Applications De Recherche Scientifique
- Application: Les dérivés de la pipéridin-3-yl(pyridin-2-yl)méthanone se sont montrés prometteurs comme agents antifibrotiques. Par exemple :
- HOE-077: Un promédicament de l’acide pyridine-2,4-dicarboxylique, il inhibe la synthèse du collagène dans les modèles de fibrose hépatique .
- CW209292: Affiche une activité antifibrotique en bloquant l’expression du TGF-β1 dans les cellules étoilées hépatiques .
- Acide nicotinique: Prévient la fibrose en réduisant l’expression du TGF-β dans la fibrogenèse hépatique .
- Application: Les chercheurs peuvent utiliser ce composé comme bloc de construction pour concevoir de nouvelles molécules hétérocycliques ayant des activités biologiques diverses .
Agents antifibrotiques
Blocs de construction hétérocycliques
Dérivés de la pipéridine
En résumé, la pipéridin-3-yl(pyridin-2-yl)méthanone est prometteuse dans le traitement antifibrotique, la synthèse organique et la découverte de médicaments. Ses caractéristiques structurales uniques en font un candidat intéressant pour des explorations plus poussées dans divers domaines scientifiques. 🌟
Safety and Hazards
Propriétés
IUPAC Name |
piperidin-3-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRQPEWKLVGHFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

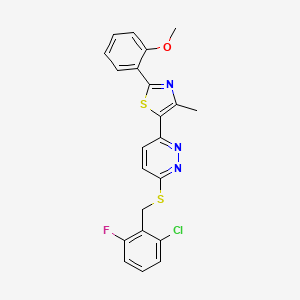
![N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2392113.png)
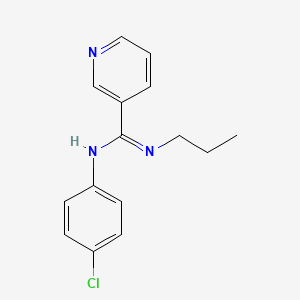
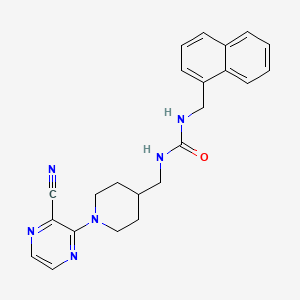

![2-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2392122.png)
![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2392123.png)



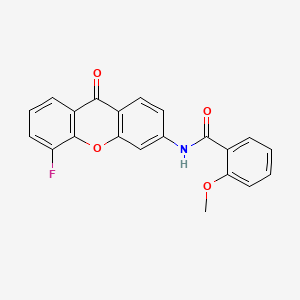
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide](/img/structure/B2392131.png)

![2-Cyclopropyl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2392133.png)